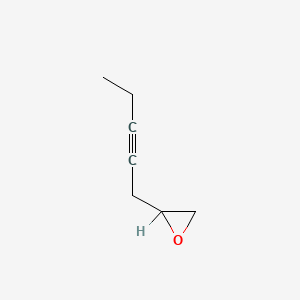

Pent-2-ynyloxirane

Description

Structure

3D Structure

Properties

CAS No. |

56956-21-9 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

2-pent-2-ynyloxirane |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-7-6-8-7/h7H,2,5-6H2,1H3 |

InChI Key |

KJJIVFBKAQJUMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCC1CO1 |

Origin of Product |

United States |

Contextualization Within Epoxide and Alkyne Chemistry Research

The study of pent-2-ynyloxirane is deeply rooted in the broader fields of epoxide and alkyne chemistry. Epoxides, or oxiranes, are three-membered cyclic ethers that are highly valued as synthetic intermediates due to the ring strain that makes them susceptible to ring-opening reactions with a variety of nucleophiles. chinesechemsoc.org This reactivity allows for the stereospecific introduction of two adjacent functional groups, a cornerstone of modern organic synthesis. Research in epoxide chemistry is extensive, with ongoing efforts to develop novel and selective methods for their synthesis, including asymmetric epoxidation techniques that yield enantiopure compounds. orientjchem.org

Concurrently, alkyne chemistry has seen significant advancements, largely driven by the development of transition metal catalysis. rsc.org Alkynes are versatile functional groups that participate in a wide array of transformations, including hydrogenations, cycloadditions, and coupling reactions. vulcanchem.commdpi.com The unique electronic properties and linear geometry of the carbon-carbon triple bond make it a key component in the synthesis of natural products, pharmaceuticals, and materials. mdpi.com

The convergence of these two fields in a single molecule, as seen in this compound, gives rise to a substrate with dual reactivity. The interplay between the epoxide and alkyne functionalities allows for sequential or cascade reactions, providing efficient pathways to complex molecular structures. Research on alkynyloxiranes, therefore, leverages the well-established reactivity of both individual groups while also exploring the unique chemical behavior that arises from their proximity.

Significance As a Bifunctional Building Block in Chemical Transformations

Stereoselective Epoxidation Strategies for Alkyne Precursors

The creation of a chiral center on the oxirane ring of this compound necessitates stereoselective synthesis. While direct epoxidation of the alkyne triple bond is generally not feasible due to the high reactivity and instability of the resulting oxirene, stereoselective epoxidation of alkene-containing precursors is a primary strategy. ic.ac.uk

Chiral Catalysis in Epoxidation (e.g., Jacobsen-Katsuki, Sharpless)

Asymmetric epoxidation reactions, which use chiral catalysts to control the stereochemical outcome, are fundamental to producing enantiomerically pure epoxides.

The Sharpless-Katsuki Asymmetric Epoxidation is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgresearchgate.net This reaction employs a catalyst system formed from titanium tetra(isopropoxide), a chiral diethyl tartrate (DET) ester, and tert-butyl hydroperoxide (TBHP) as the oxidant. slideshare.netjove.com The choice of the DET enantiomer, either L-(+)-DET or D-(-)-DET, dictates the stereochemistry of the resulting epoxide, making the outcome highly predictable. wikipedia.orgjove.com For a precursor like (Z)-pent-2-en-4-yn-1-ol, the Sharpless epoxidation would selectively oxidize the double bond due to the directing effect of the allylic hydroxyl group, yielding a chiral alkynyl epoxy alcohol. mdpi.com This method is noted for its chemoselectivity, allowing for the epoxidation of an allylic double bond in the presence of other unsaturated functionalities like a triple bond. mdpi.com

The Jacobsen-Katsuki Epoxidation provides a complementary approach, primarily used for the enantioselective epoxidation of unfunctionalized cis-disubstituted alkenes. openochem.orgwikipedia.org This reaction utilizes a chiral manganese-salen complex as the catalyst and typically a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). synarchive.comorganic-chemistry.org While highly effective for many alkenes, its primary drawback in this context is the requirement of an alkene without a directing group like an alcohol, making it less ideal for precursors like allylic alcohols where the Sharpless epoxidation excels. wikipedia.orgwikipedia.org However, it is a powerful tool for conjugated cis-olefins where the substituent can be an alkynyl group. organic-chemistry.org

A comparison of these key catalytic systems is presented below.

| Feature | Sharpless-Katsuki Epoxidation | Jacobsen-Katsuki Epoxidation |

| Precursor Type | Primary and secondary allylic alcohols wikipedia.orgwayne.edu | Unfunctionalized cis-disubstituted alkenes openochem.orgwikipedia.org |

| Catalyst | Titanium tetra(isopropoxide) + Diethyl tartrate slideshare.net | Chiral Manganese(III)-salen complex wikipedia.org |

| Typical Oxidant | tert-Butyl hydroperoxide (TBHP) jove.com | Sodium hypochlorite (NaOCl) synarchive.com |

| Key Advantage | High predictability of stereochemistry based on tartrate ligand jove.com | Broad substrate scope for unfunctionalized olefins organic-chemistry.org |

Diastereoselective Control in Substituted Systems

When the precursor molecule already contains a stereocenter, it can influence the stereochemical outcome of the epoxidation reaction. This substrate-controlled diastereoselectivity can be used to generate a specific diastereomer of the final product. For instance, the epoxidation of a chiral, non-racemic alkynyl alcohol can proceed with high diastereoselectivity. An approach involving the regioselective hydrosilylation of alkynes bearing propargylic hydroxyl groups can create intermediate cyclic vinylsilanes. nih.gov The subsequent diastereoselective epoxidation of these vinylsilanes demonstrates how an existing chiral center can direct the formation of a new one on the epoxide ring. nih.gov

Alternative Cyclooxygenation and Ring-Closing Approaches

Besides the direct epoxidation of an alkene, the oxirane ring can be constructed through intramolecular cyclization reactions. A classic and effective method is the halohydrin route . This pathway involves reacting a suitable precursor with a halogen (e.g., bromine or chlorine) in the presence of water to form a halohydrin intermediate. wikipedia.org Subsequent treatment with a base induces an intramolecular SN2 reaction, where the alkoxide displaces the halide to close the three-membered epoxide ring. wikipedia.org This method can be adapted for alkynyl precursors.

Another powerful strategy involves the direct nucleophilic ring closure of propargylic alkoxides. These can be generated by adding a lithium acetylide to an α-haloketone, with the resulting alkoxide undergoing intramolecular cyclization to directly form acetylenic epoxides. organic-chemistry.org

Gold-catalyzed reactions also offer pathways for cyclization. While many gold-catalyzed reactions of alkynyloxiranes lead to rearrangements into other heterocycles like furans, these transformations highlight the utility of activating the alkyne for intramolecular attack. ucsb.edubeilstein-journals.orgcolab.ws

Precursor Synthesis and Functional Group Interconversions

The availability of suitable starting materials is critical for any synthetic route. Several methods exist for the synthesis of key precursors to this compound.

One of the most direct precursors is pent-2-en-4-yn-1-ol . A simplified synthesis for the cis-isomer has been reported. rti.orgtandfonline.com This compound can be prepared through the reaction of epichlorohydrin (B41342) with lithium acetylide in liquid ammonia. jcgtm.org This reaction is particularly noteworthy as it directly assembles a key structural fragment containing both the alkyne and a functional group handle for subsequent epoxidation. Pent-2-en-4-yn-1-ols are also valuable intermediates that can undergo various transformations, such as conversion to 4-allenyl-oxazolines. acs.org

Epichlorohydrin itself is a versatile C3 building block. It can be used to generate propargyl oxiranes. For example, the reaction of trimethylsilylacetylene (B32187) with epichlorohydrin derivatives in the presence of n-butyllithium and a Lewis acid can yield alkynyl oxiranes. cdnsciencepub.com

The following table summarizes key precursor syntheses.

| Precursor | Starting Materials | Reagents/Conditions | Outcome |

| cis-Pent-2-en-4-yn-1-ol | Epichlorohydrin, Lithium Acetylide | Liquid Ammonia jcgtm.org | Direct formation of the enynol structure. |

| (2R,3S)-2-nonyl-3-(prop-2-ynyl)oxirane | (S)-2-((S)-1-chlorodecyl)oxirane, Trimethylsilylacetylene | 1. n-BuLi, THF2. BF₃·OEt₂ cdnsciencepub.com | Synthesis of a chiral propargyl oxirane analogue. |

| Pent-4-yn-1-ol | Tetrahydrofurfuryl chloride | n-BuLi, t-BuOMe, 0 °C thieme-connect.com | High-yield synthesis via ring-opening. |

Mechanistic Aspects of this compound Formation

The mechanisms underlying the formation of the oxirane ring are well-established.

Peroxy Acid Epoxidation : The reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted mechanism. leah4sci.com This involves a single transition state, often called the "butterfly mechanism," where the oxygen atom is transferred to the double bond in one step. libretexts.orglibretexts.org This mechanism is stereospecific, meaning a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide. libretexts.orgyoutube.com

Sharpless Asymmetric Epoxidation : The mechanism involves the rapid formation of a dimeric titanium catalyst in solution. wayne.edu This catalyst coordinates with the allylic alcohol precursor and the tert-butyl hydroperoxide oxidant, creating a chiral environment. wayne.edu This organized transition state assembly ensures the oxygen atom is delivered to a specific face of the alkene, leading to high enantioselectivity. jove.comwayne.edu

Halohydrin Ring Closure : This is a classic example of an intramolecular Williamson ether synthesis. The base deprotonates the hydroxyl group to form an alkoxide. This nucleophilic alkoxide then attacks the adjacent carbon bearing the halogen, displacing the halide in an SN2 fashion to form the strained three-membered ether ring. wikipedia.org

Alkyne Peroxidation : Direct epoxidation of an alkyne with a peroxy acid is mechanistically distinct and generally does not lead to stable oxiranes. masterorganicchemistry.com The initial product is a highly strained and anti-aromatic oxirene. ic.ac.uk This species is typically unstable and undergoes rapid rearrangement, for example, via electrocyclic ring-opening to a carbene, which then proceeds to other products like ketenes. ic.ac.uk

Chemical Reactivity and Mechanistic Investigations of Pent 2 Ynyloxirane

Epoxide Ring-Opening Reactions

The core of pent-2-ynyloxirane's reactivity lies in the opening of its three-membered epoxide ring. This process can be initiated by a variety of reagents and conditions, leading to a diverse array of functionalized products. The regioselectivity and stereoselectivity of these reactions are of paramount importance for their application in targeted organic synthesis.

Nucleophilic Ring-Opening Pathways

Nucleophilic attack on the carbon atoms of the oxirane ring is the most common mode of reaction for epoxides. The specific mechanism of this attack, whether it proceeds through an SN1-like or SN2-like pathway, is heavily influenced by the reaction conditions, particularly the pH.

Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group (a hydroxyl group) and activating the epoxide for nucleophilic attack. This protonation event is followed by the attack of a nucleophile. The transition state of this reaction has significant carbocationic character, exhibiting SN1-like properties.

The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical epoxides like this compound is a key consideration. The nucleophile preferentially attacks the more substituted carbon atom of the epoxide. This preference is attributed to the greater stabilization of the partial positive charge that develops on the tertiary carbon atom compared to the primary carbon atom.

In terms of stereoselectivity, the acid-catalyzed ring-opening of epoxides typically proceeds with anti-addition. This means that the nucleophile attacks from the side opposite to the protonated epoxide oxygen, resulting in an inversion of configuration at the center of attack.

| Condition | Mechanism | Regioselectivity | Stereoselectivity |

| Acidic (e.g., H₂SO₄, HCl) | SN1-like | Attack at the more substituted carbon | Anti-addition (inversion of configuration) |

This table summarizes the key features of acid-catalyzed epoxide ring-opening reactions.

In the presence of a strong, non-hindered base, the epoxide ring of this compound can be opened via a direct nucleophilic attack on one of the ring carbons. This reaction proceeds through a classic SN2 mechanism.

The regioselectivity of the base-catalyzed ring-opening is primarily governed by steric factors. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. In the case of this compound, this would be the terminal carbon of the oxirane ring.

Similar to the acid-catalyzed pathway, the base-catalyzed ring-opening is also stereospecific and results in anti-addition. The nucleophile attacks the carbon atom from the backside relative to the carbon-oxygen bond, leading to an inversion of stereochemistry at the reaction center.

| Condition | Mechanism | Regioselectivity | Stereoselectivity |

| Basic (e.g., NaOH, NaOR) | SN2-like | Attack at the less substituted carbon | Anti-addition (inversion of configuration) |

This table outlines the principal characteristics of base-catalyzed epoxide ring-opening reactions.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily open epoxide rings. These reactions generally follow an SN2-like mechanism.

The regioselectivity of organometallic reagent-mediated ring-opening is typically directed towards the less sterically hindered carbon atom of the epoxide. This is consistent with the SN2 nature of the reaction. The stereochemical outcome is an inversion of configuration at the site of nucleophilic attack. The presence of the alkyne in this compound can also influence the reaction through coordination with the metal center of the organometallic reagent, potentially altering the regioselectivity.

Chemo- and Regioselectivity in Ring-Opening Reactions with Respect to the Alkyne Moiety

A significant aspect of the reactivity of this compound is the chemoselectivity of reactions, given the presence of two reactive functional groups: the epoxide and the alkyne. In many nucleophilic ring-opening reactions, the epoxide is more susceptible to attack than the alkyne. However, the choice of reagents and reaction conditions can be tuned to favor reaction at one site over the other.

The alkyne moiety can influence the regioselectivity of the epoxide ring-opening. The electron-withdrawing nature of the sp-hybridized carbons of the alkyne can affect the electron density at the adjacent epoxide carbons, potentially modulating the site of nucleophilic attack.

Stereochemical Outcomes and Asymmetric Induction in Epoxide Cleavage

The stereochemical outcome of the epoxide ring-opening is a critical factor in the synthesis of chiral molecules. As discussed, both acid- and base-catalyzed ring-opening reactions of epoxides are stereospecific, proceeding with inversion of configuration at the attacked carbon.

In the context of asymmetric synthesis, the development of methods for the enantioselective ring-opening of racemic or prochiral epoxides is of great interest. For a molecule like this compound, this could involve the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the epoxide or the two enantiomers of a racemic mixture. Such strategies allow for the synthesis of enantioenriched products, which are highly valuable in medicinal chemistry and materials science.

Alkyne Functionalization Reactions

The pent-2-ynyl group within this compound is susceptible to a variety of transformations, characteristic of internal alkynes. These reactions provide a powerful means to elaborate the molecular structure, introducing new functional groups and stereocenters.

Transition Metal-Catalyzed Alkyne Transformations

Transition metal catalysis plays a pivotal role in the functionalization of alkynes, offering a broad spectrum of reactions that proceed with high efficiency and selectivity. numberanalytics.com These methods are instrumental in constructing complex molecular architectures from simple precursors. cuny.edu

Hydrofunctionalization reactions of the alkyne in this compound, such as hydrosilylation, hydroamination, and hydroalkoxylation, introduce valuable functional groups. These reactions are often catalyzed by transition metals, which facilitate the addition of H-Si, H-N, and H-O bonds across the carbon-carbon triple bond. oaepublish.com

Hydrosilylation: The addition of a silicon hydride across the alkyne is a common transformation. For instance, electrochemical methods have been developed for the hydrosilylation of alkynes to furnish vinyl silicates using a Suginome reagent (PhMe₂Si–Bpin) with stainless steel electrodes. oaepublish.com This approach offers excellent substrate compatibility for both terminal and internal alkynes. oaepublish.com

Hydroamination and Hydroalkoxylation: While specific examples for this compound are not prevalent in the provided results, the general principles of alkyne hydroamination and hydroalkoxylation are well-established. These reactions typically require metal catalysts to overcome the high activation barrier. The resulting enamines and vinyl ethers are versatile intermediates for further synthetic manipulations.

A summary of representative hydrofunctionalization reactions is presented in the table below.

| Reaction Type | Reagent | Catalyst/Conditions | Product Type |

| Hydrosilylation | PhMe₂Si–Bpin | Stainless Steel Electrodes | Vinyl Silicate |

| Hydroamination | Amine | Transition Metal Catalyst | Enamine |

| Hydroalkoxylation | Alcohol | Transition Metal Catalyst | Vinyl Ether |

The alkyne functionality of this compound can participate in various cycloaddition reactions, leading to the formation of cyclic and heterocyclic systems. vulcanchem.com

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,2,3-triazoles. tcichemicals.commdpi.com This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. tcichemicals.com The reaction of this compound with an appropriate azide (B81097) would yield a triazole-functionalized epoxide, a valuable intermediate for further diversification. ontosight.ai The combination of various alkynes and azides allows for the rapid construction of large compound libraries. tcichemicals.com

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. pressbooks.pubbyjus.com Alkynes can act as dienophiles, reacting with dienes to form cyclohexadiene derivatives. pressbooks.pub The reactivity in a Diels-Alder reaction is influenced by the electronic nature of the substituents on both the diene and the dienophile. libretexts.orglibretexts.org Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. byjus.comlibretexts.org The reaction of this compound with a suitable diene would yield a cyclohexadiene-containing epoxide. It's important to note that some Diels-Alder reactions can be reversible, a process known as the retro-Diels-Alder reaction. masterorganicchemistry.com

The dual functionality of this compound makes it an ideal substrate for multifunctionalization and cascade reactions, where multiple bond-forming events occur in a single operation. kyoto-u.ac.jprsc.org These processes offer significant advantages in terms of step- and atom-economy. rsc.org

Transition metal-catalyzed cascade reactions can be initiated at the alkyne moiety. For example, a palladium-catalyzed multicomponent coupling reaction can lead to the formation of highly functionalized products with high stereocontrol. mdpi.com While a specific cascade reaction involving this compound is not detailed in the search results, analogous systems demonstrate the potential for complex molecule synthesis in a single pot. For instance, a sequential Miyaura borylation followed by a transition metal-catalyzed addition reaction has been developed. cuny.edu

For instance, in palladium catalysis, the nature and concentration of phosphine (B1218219) ligands can determine the reaction pathway and product distribution. nih.gov The use of specific ligands can stabilize catalytic species and act as proton acceptors or donors during the catalytic cycle. nsf.gov In the context of nanocluster catalysis, the ligands protecting the metal core have been shown to play a critical role in determining the catalytic activity and selectivity. rsc.org For example, in the electrochemical reduction of CO₂, sulfur-based ligands on gold nanoclusters were found to be the active sites and promoted CO selectivity, whereas selenium-based ligands led to a higher tendency for hydrogen evolution. rsc.org

The development of catalytic systems with tunable selectivity is an active area of research. nih.gov By carefully selecting the metal precursor, ligands, and reaction conditions, chemists can steer the reaction towards the desired product, minimizing the formation of unwanted byproducts. energy.gov

A table summarizing the influence of catalytic components on selectivity is provided below.

| Catalytic Component | Influence on Reaction | Example |

| Auxiliary Ligands | Controls regioselectivity, stereoselectivity, and reaction pathway. | Phosphine ligands in palladium-catalyzed cross-coupling reactions. nih.gov |

| Metal Precursor | Determines the type of catalytic transformation. | Nickel(0) catalysts for intramolecular [4+2] cycloadditions. williams.edu |

| Ligand on Nanocluster | Affects catalytic activity and product selectivity. | Sulfur vs. Selenium ligands on gold nanoclusters in CO₂ reduction. rsc.org |

Electrochemical Alkyne Functionalization

Electrochemical methods offer a green and sustainable alternative to traditional chemical transformations for alkyne functionalization. nih.govrsc.org These reactions utilize electricity as a "reagent," often avoiding the need for harsh oxidants or reductants. rsc.orgresearchgate.net

Electrochemical reactions can be used for a variety of alkyne transformations, including:

Hydrogenation: Alkynes can be selectively hydrogenated to Z-alkenes with high chemo- and stereoselectivity using electrochemical methods. nih.gov This process avoids the need for high-pressure hydrogen gas. nih.gov

Hydroboration: The electrochemical hydroboration of alkynes has been achieved using B₂Pin₂ as the boron source in an undivided cell, providing a metal- and hydride-free route to vinylboronates. d-nb.info

Oxidation: Direct electrochemical oxidation of alkynes can lead to the synthesis of various products, such as benzoin (B196080) bis-ethers, without the need for external oxidants or transition metal catalysts. researchgate.net

Esterification: A novel electrochemical esterification of alkynes with diols has been developed, which proceeds via the cleavage of the carbon-carbon triple bond and is catalyst- and oxidant-free. rsc.org

These electrochemical methods represent a powerful and environmentally benign approach to the functionalization of the alkyne moiety in this compound. oaepublish.com

Oxidative and Reductive Transformations of the Alkyne Moiety

The alkyne functional group in this compound can undergo both oxidation and reduction, providing pathways to various molecular structures. The key challenge in these transformations is achieving chemoselectivity, where a reaction targets the alkyne without affecting the sensitive epoxide ring. masterorganicchemistry.comrsc.orgtcichemicals.comnih.gov

Oxidative Transformations Oxidation of the internal alkyne can produce α,β-acetylenic ketones or 1,2-dicarbonyl compounds. Reagents like potassium permanganate (B83412) (KMnO₄) can oxidize alkynyl ethers to α-keto esters. masterorganicchemistry.com However, applying such strong oxidants to this compound requires careful control to avoid unwanted reactions with the epoxide.

Reductive Transformations The reduction of the alkyne moiety is more commonly performed and can be controlled to produce either an alkene or a fully saturated alkane. ucr.edu

Partial Reduction (to Alkenes): The triple bond can be selectively reduced to a double bond.

To form a Z-alkene (cis), catalytic hydrogenation using Lindlar's catalyst is effective. This catalyst is "poisoned" to reduce its reactivity, preventing over-reduction to the alkane and ensuring the alkyne is targeted over other functional groups. masterorganicchemistry.commasterorganicchemistry.com

To form an E-alkene (trans), a dissolving metal reduction, such as using sodium in liquid ammonia, is the standard method. ucr.edu

Full Reduction (to Alkanes): Complete saturation of the alkyne to an alkane is achieved through catalytic hydrogenation with more active catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. masterorganicchemistry.com

The epoxide ring is generally stable under these reductive conditions, allowing for high chemoselectivity.

Summary of Alkyne Reductions

| Transformation | Product | Typical Reagents | Stereochemistry |

|---|---|---|---|

| Partial Reduction | (Z)-pent-2-enyloxirane | H₂, Lindlar's Catalyst | cis-addition |

| Partial Reduction | (E)-pent-2-enyloxirane | Na, NH₃ (l) | trans-addition |

| Full Reduction | Pentyloxirane | H₂, Pd/C | N/A |

Interplay Between Epoxide and Alkyne Reactivity

The close proximity of the epoxide and alkyne groups enables complex cascade reactions, where a reaction at one site initiates a subsequent transformation at the other. This interplay is a powerful strategy for building complex molecules with high stereochemical control.

A common cascade strategy involves an initial epoxide ring-opening, which then triggers an intramolecular reaction with the alkyne. These reactions can be initiated by various catalysts and reagents. rsc.org

Transition metals, particularly gold(I) complexes, are highly effective at activating alkynes toward nucleophilic attack. acs.orgnih.gov In the case of alkynyl epoxides like this compound, a gold catalyst can facilitate a tandem reaction where the epoxide is opened by a nucleophile (which can be external or internal), and the resulting intermediate undergoes cyclization onto the activated alkyne. acs.orgnih.gov For example, alkynyloxiranes can be converted into highly substituted furans through such a cascade process. acs.orgnih.gov Palladium catalysts have also been shown to isomerize alkynyl epoxides into furan (B31954) derivatives through a mechanism involving allenyl ketone intermediates. preprints.org

Acid-catalyzed conditions can also promote these cascades. An acid can protonate the epoxide, leading to ring-opening by a nucleophile (like water or an alcohol) to form a hydroxyl group. This new hydroxyl group is perfectly positioned to perform an intramolecular attack on the alkyne, a process known as hydroalkoxylation, to form cyclic ethers. researchgate.net

Examples of Cascade Reactions

| Starting Material | Catalyst/Reagents | Key Intermediates | Final Product Class |

|---|---|---|---|

| Alkynyl Epoxide | Gold(I) Catalyst | Ring-opened alcohol, activated alkyne | Substituted Furans |

| Alkynyl Epoxide | Palladium(0) Catalyst | Allenyl ketone | Substituted Furans |

| Alkynyl Epoxide | Acid (e.g., TfOH) | Ring-opened alcohol | Cyclic Ethers |

The ability to control which functional group reacts (chemoselectivity) and the resulting three-dimensional arrangement of atoms (diastereoselectivity) is crucial in the synthesis of complex molecules.

Chemoselectivity: The choice of reagents dictates which part of the this compound molecule reacts. As discussed, Lindlar's catalyst will selectively reduce the alkyne, leaving the epoxide untouched. masterorganicchemistry.com Conversely, nucleophiles, especially under Lewis acidic conditions, will preferentially attack the epoxide ring. beilstein-journals.org This orthogonal reactivity allows chemists to choose the desired reaction pathway.

Diastereoselectivity: When this compound is chiral, the existing stereocenter on the epoxide ring can influence the stereochemical outcome of subsequent reactions. This phenomenon, known as substrate-controlled diastereoselectivity, is a powerful tool. nih.govnih.gov For instance, in a cascade reaction, the stereochemistry of the epoxide can direct the intramolecular cyclization step, leading to the preferential formation of one diastereomer of the final product over others. wikipedia.org Nickel-catalyzed reductive couplings of epoxides, for example, often proceed with the stereochemistry at the epoxide being preserved during the transformation. beilstein-journals.org Similarly, the epoxidation of a chiral silyl-substituted propargylic alcohol can proceed with high diastereoselectivity, which then sets the stereochemistry for further transformations. nih.gov This control is fundamental for the asymmetric synthesis of complex natural products and pharmaceuticals. nih.govchinesechemsoc.orgmdpi.com

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR for complex structural assignments)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for the structural determination of organic molecules. For pent-2-ynyloxirane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a definitive assignment of its constitution and connectivity.

¹H NMR Spectroscopy would reveal the chemical environment of each proton. The protons on the oxirane ring are expected to appear at a characteristic chemical shift, typically in the range of δ 2.5-3.5 ppm. The coupling constants (J-values) between these protons would be indicative of their relative stereochemistry (cis or trans). The methylene (B1212753) protons adjacent to the alkyne would likely resonate in the region of δ 2.2-2.5 ppm, showing coupling to the methyl group. The terminal methyl group of the pentynyl chain would exhibit a characteristic triplet signal at higher field, around δ 1.0-1.2 ppm.

¹³C NMR Spectroscopy provides insight into the carbon skeleton of the molecule. The carbon atoms of the epoxide ring are expected to resonate in the shielded region of the spectrum, typically between δ 40-60 ppm. The sp-hybridized carbons of the alkyne would appear in the range of δ 70-90 ppm. The remaining aliphatic carbons would have distinct signals corresponding to their respective positions in the pentynyl chain.

Two-Dimensional (2D) NMR Spectroscopy , such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be employed to establish the connectivity between protons and carbons. COSY spectra would reveal proton-proton coupling networks, confirming the arrangement of protons within the molecule. HSQC would correlate each proton with its directly attached carbon atom, aiding in the unambiguous assignment of both ¹H and ¹³C signals. Heteronuclear Multiple Bond Correlation (HMBC) would further elucidate the structure by showing correlations between protons and carbons over two or three bonds, which is particularly useful for identifying the connection between the oxirane ring and the pentynyl chain.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Oxirane CH | 2.8 - 3.2 | m | - |

| Oxirane CH₂ | 2.5 - 2.9 | m | - |

| CH₂ (propargylic) | 2.2 - 2.5 | q | ~7 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Oxirane CH | 45 - 55 |

| Oxirane CH₂ | 40 - 50 |

| Alkyne C | 75 - 85 |

| Alkyne C | 70 - 80 |

| CH₂ (propargylic) | 10 - 15 |

Infrared (IR) and Raman Spectroscopy (for vibrational fingerprinting and functional group analysis)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule by probing its vibrational modes. These methods are highly effective for identifying specific functional groups present in this compound.

Infrared (IR) Spectroscopy would show characteristic absorption bands for the key functional groups. The asymmetric stretching of the C-O bond in the epoxide ring is expected to appear in the region of 1250 cm⁻¹. The C-H stretching vibrations of the epoxide ring would be observed around 3000-3050 cm⁻¹. A weak but sharp absorption band corresponding to the C≡C triple bond stretch would be present in the 2100-2260 cm⁻¹ region. The sp³ C-H stretching vibrations of the pentynyl chain would be visible just below 3000 cm⁻¹.

Raman Spectroscopy , being complementary to IR spectroscopy, would also be valuable. The C≡C triple bond, being a non-polar bond, would typically exhibit a strong and sharp signal in the Raman spectrum, making it easily identifiable. The symmetric "breathing" mode of the oxirane ring, often weak or absent in the IR spectrum, may be observable in the Raman spectrum around 1250-1280 cm⁻¹. spectroscopyonline.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Epoxide | C-O Stretch | ~1250 | IR |

| Epoxide | Ring Breathing | ~1260 | Raman |

| Epoxide | C-H Stretch | 3000 - 3050 | IR |

| Alkyne | C≡C Stretch | 2100 - 2260 | IR/Raman |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₇H₁₀O), the expected exact mass can be calculated with high precision.

Upon ionization, the molecule would undergo characteristic fragmentation, providing further structural information. Common fragmentation pathways for epoxides include cleavage of the C-C bond of the ring and rearrangements. The presence of the alkyne moiety would also influence the fragmentation pattern, potentially leading to stable propargylic cations. Analysis of these fragment ions would help to piece together the molecular structure and confirm the connectivity of the functional groups.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if crystalline derivatives exist)

Should this compound or a suitable crystalline derivative be synthesized, X-ray crystallography would provide the most definitive structural information. This technique can determine the three-dimensional arrangement of atoms in a crystal with high precision, including bond lengths, bond angles, and, crucially, the absolute stereochemistry of the chiral centers in the epoxide ring. This would unambiguously establish whether the substituents on the oxirane are cis or trans to each other. The conformation of the pentynyl chain in the solid state would also be revealed.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The reactivity of the strained epoxide ring and the alkyne functionality makes this compound an interesting substrate for various chemical transformations. mt.com Advanced in-situ spectroscopic techniques, such as ReactIR (in-situ FTIR) and Raman spectroscopy, are invaluable for monitoring the progress of reactions involving this compound in real-time. mt.comedpsciences.org

For instance, during a ring-opening reaction of the epoxide, one could monitor the disappearance of the characteristic epoxide vibrational bands and the appearance of new bands corresponding to the product, such as a broad O-H stretch for a hydrolysis reaction. researchgate.netmdpi.com Similarly, reactions involving the alkyne, such as a click reaction or a hydrogenation, could be followed by observing the change in the C≡C stretching frequency. spectroscopyonline.com This real-time monitoring provides crucial kinetic and mechanistic data, allowing for the optimization of reaction conditions. edpsciences.org

Theoretical and Computational Investigations of Pent 2 Ynyloxirane Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Pent-2-ynyloxirane. These calculations solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and predict reactivity.

For this compound, methods such as Hartree-Fock (HF) theory or more advanced post-Hartree-Fock methods could be employed to compute its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

These calculations would also yield an electron density map, illustrating the distribution of electrons across the molecule. This map can reveal regions of high electron density, such as the oxygen atom of the oxirane ring and the triple bond of the alkyne group, which are likely sites for electrophilic attack. Conversely, areas with lower electron density would be susceptible to nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -9.5 eV | Indicates electron-donating capability |

| LUMO Energy | ~ +1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | ~ 10.7 eV | Suggests high kinetic stability |

| Dipole Moment | ~ 1.9 D | Indicates a moderately polar molecule |

Note: The values in this table are illustrative and based on typical values for similar functionalized epoxides. They are not the result of actual calculations on this compound.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, offering a good balance between accuracy and computational cost. For this compound, DFT studies would be invaluable for mapping out the potential energy surfaces of its various reactions, such as the ring-opening of the epoxide.

Researchers can model the reaction pathways by identifying the structures of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and, consequently, its rate.

For instance, the acid-catalyzed and base-catalyzed ring-opening reactions of this compound could be investigated. DFT calculations would predict the geometries of the transition states for both mechanisms and their corresponding activation energies. This would allow for a comparison of the two pathways to determine which is kinetically favored under different conditions. The regioselectivity of nucleophilic attack at either of the two carbons of the oxirane ring could also be elucidated by comparing the activation barriers for the formation of the different possible products.

Table 2: Hypothetical DFT-Calculated Activation Energies for Ring-Opening of this compound

| Reaction Pathway | Nucleophile | Transition State Energy (kcal/mol) | Predicted Major Product |

| Acid-Catalyzed | H₂O | 15.2 | Attack at the more substituted carbon |

| Base-Catalyzed | OH⁻ | 20.5 | Attack at the less substituted carbon |

Note: The values in this table are for illustrative purposes to show the type of data generated from DFT studies and are not from actual calculations on this compound.

Conformational Analysis and Stereoisomer Stability Calculations

This compound is a chiral molecule, existing as two enantiomers. The presence of the flexible pentynyl chain also means that it can adopt various conformations. Conformational analysis using computational methods, often DFT or other quantum mechanical approaches, can determine the relative energies of these different spatial arrangements.

By systematically rotating the bonds of the pentynyl group, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers can then be used to calculate their expected populations at a given temperature using the Boltzmann distribution. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as enzymes or chiral catalysts.

For the two enantiomers, (R)- and (S)-Pent-2-ynyloxirane, their calculated energies would be identical. However, if diastereomers were to be formed through a reaction, computational methods could predict their relative stabilities by calculating their ground-state energies.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its interactions with its environment. For this compound, MD simulations would typically be performed using classical force fields, which are sets of parameters that describe the potential energy of the system.

These simulations can model the behavior of this compound in different solvents. By placing a single molecule of this compound in a box of solvent molecules (e.g., water, ethanol, or a non-polar solvent) and simulating their movements over time, one can observe how the solvent influences the conformation and dynamics of the solute. For example, in a polar solvent, the molecule might adopt conformations that maximize the exposure of its polar oxirane group to the solvent, while in a non-polar solvent, it might fold to minimize this exposure.

MD simulations can also provide insights into the diffusion of the molecule in a given medium and can be used to study the dynamics of its interactions with other molecules, which is particularly useful for understanding reaction dynamics in solution.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure and identity of a compound.

For this compound, DFT calculations can be used to predict its infrared (IR) spectrum. The vibrational frequencies and their corresponding intensities can be calculated, which would show characteristic peaks for the C-O-C stretching of the oxirane ring, the C≡C stretching of the alkyne, and the C-H stretching of the alkyl chain.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These calculations involve determining the magnetic shielding of each nucleus in the molecule. By comparing the predicted NMR spectrum with an experimental one, a detailed structural assignment can be made. Any significant deviations between the predicted and experimental spectra can point to specific structural features or environmental effects not accounted for in the calculation, such as strong solvent interactions or conformational averaging.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR: C≡C Stretch (cm⁻¹) | 2245 | 2250 |

| IR: Oxirane C-O Stretch (cm⁻¹) | 1255 | 1250 |

| ¹H NMR: Oxirane CH (ppm) | 3.1 | 3.0 |

| ¹³C NMR: Alkyne C (ppm) | 80, 85 | 79, 84 |

Note: The values in this table are illustrative and represent the typical agreement between predicted and experimental data for organic molecules.

Applications of Pent 2 Ynyloxirane in Materials Science and Complex Molecule Synthesis

Pent-2-ynyloxirane as a Versatile Synthetic Intermediate

There is no available scientific literature detailing the use of this compound in the construction of spiro and polycyclic systems.

There is no available scientific literature on the application of this compound for the synthesis of bioactive molecule scaffolds.

Polymerization of this compound

Specific studies on the ring-opening polymerization of this compound to form functional polyethers could not be found.

There are no specific research findings on the alkyne polymerization of this compound for the synthesis of conjugated polymers.

Information regarding the incorporation of this compound into polymer backbones or as a side chain for the creation of functional materials is not present in the available scientific literature.

Role in Catalysis Research

As a Substrate in Catalytic Cycles

No documented catalytic cycles were found that utilize this compound as a substrate. While the reactivity of oxiranes is a broad area of study in catalysis, specific examples involving the pent-2-ynyl functional group on an oxirane ring are not reported.

Derivatization for Ligand Design in Organometallic Catalysis

There is no information available on the derivatization of this compound for the purpose of creating ligands for organometallic catalysis. The synthesis of ligands is a significant field in chemistry, but the use of this particular compound as a precursor has not been described in the reviewed literature.

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective and Regioselective Transformations

The epoxide and alkyne functionalities in pent-2-ynyloxirane are ripe for exploration in stereoselective and regioselective reactions. The inherent strain of the oxirane ring makes it susceptible to nucleophilic attack, while the internal alkyne offers a site for various addition and coupling reactions. Future research is expected to focus on controlling the outcome of these transformations with high precision.

One promising area is the transition metal-catalyzed ring-opening of the epoxide. Depending on the catalyst and reaction conditions, nucleophiles could be directed to attack either the C1 or C2 position of the oxirane ring, leading to a variety of functionalized propargyl alcohols. For instance, the use of chiral catalysts could enable the enantioselective ring-opening of racemic this compound, providing access to optically pure building blocks.

Furthermore, intramolecular reactions that engage both the epoxide and the alkyne are of significant interest. For example, transition metal catalysis could facilitate a cascade reaction involving nucleophilic attack on the epoxide followed by cyclization onto the alkyne, leading to the stereoselective formation of complex heterocyclic scaffolds. The regioselectivity of such cyclizations would be a key aspect to investigate, potentially controlled by the nature of the catalyst and the tether connecting the nucleophile to the alkyne.

The development of these transformations will likely rely on a combination of catalyst design, substrate engineering, and computational studies to understand the underlying reaction mechanisms and predict stereochemical outcomes.

| Transformation Type | Potential Catalyst | Expected Product Class | Controlling Factor |

| Regioselective Ring-Opening | Lewis Acids (e.g., Ti(OiPr)₄, Al(OTf)₃) | Functionalized Propargyl Alcohols | Catalyst, Nucleophile |

| Enantioselective Ring-Opening | Chiral Salen-Metal Complexes | Enantioenriched Propargyl Alcohols | Ligand Chirality |

| Intramolecular Cyclization | Palladium(0) or Gold(I) Catalysts | Substituted Dihydrofurans or Pyrroles | Catalyst, Linker Length |

| Reductive Coupling | Nickel or Titanium Complexes | Functionalized Allylic Alcohols | Reducing Agent, Ligands |

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing synthetic route design. Integrating this compound chemistry with flow technologies and other sustainable practices presents a significant opportunity to develop more efficient and environmentally benign processes. rsc.org

Flow chemistry offers several advantages for reactions involving reactive intermediates like epoxides, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. nih.gov For instance, the epoxidation of the corresponding enyne to form this compound could be performed in a continuous-flow reactor, allowing for precise control over reaction parameters and minimizing the formation of byproducts. beilstein-journals.org Subsequent in-line transformations, such as nucleophilic ring-opening or cycloaddition reactions, could be envisioned, creating a streamlined process from simple precursors to complex products.

Sustainable synthesis approaches could also involve the use of greener reagents and catalysts. For example, replacing traditional stoichiometric oxidants in the synthesis of this compound with catalytic systems that utilize molecular oxygen or hydrogen peroxide would significantly reduce waste. Electrochemical methods for epoxidation are also emerging as a sustainable alternative. acs.org In the context of its transformations, employing water as a solvent or developing catalytic systems that are recyclable would further enhance the green credentials of this compound chemistry.

| Sustainable Approach | Technology/Method | Potential Benefit |

| Process Intensification | Continuous Flow Synthesis | Improved yield, safety, and scalability |

| Green Oxidation | Catalytic Aerobic Oxidation | Reduced waste, use of a green oxidant |

| Electrochemical Synthesis | Anodic Epoxidation | Avoidance of chemical oxidants |

| Benign Solvents | Reactions in Water or Bio-solvents | Reduced environmental impact |

Exploration of Bio-Catalytic and Enzyme-Mediated Conversions

Biocatalysis offers a powerful toolkit for performing highly selective and environmentally friendly chemical transformations. nih.govresearchgate.net The application of enzymes to the synthesis and modification of this compound is a promising research avenue.

Enzymes such as epoxide hydrolases could be employed for the kinetic resolution of racemic this compound, providing access to both enantiomers in high optical purity. nih.gov These enzymes catalyze the hydrolysis of one enantiomer of the epoxide, leaving the other unreacted. nih.gov Furthermore, directed evolution and protein engineering could be used to tailor the activity and selectivity of epoxide hydrolases for this specific substrate.

Beyond hydrolysis, other enzymes could be explored for the ring-opening of this compound with non-natural nucleophiles. For example, haloalcohol dehalogenases have been shown to catalyze the ring-opening of epoxides with a variety of anions. rug.nl The alkyne moiety in this compound may also be a substrate for enzymes such as acetylene (B1199291) hydratases, which could lead to novel functionalized ketones. The chemo-enzymatic synthesis of valuable chiral synthons from this compound is a particularly attractive prospect.

| Enzyme Class | Potential Transformation | Product Type | Key Advantage |

| Epoxide Hydrolase | Enantioselective Hydrolysis | Chiral Diols and Enantioenriched Epoxide | High Enantioselectivity |

| Haloalcohol Dehalogenase | Nucleophilic Ring-Opening | Functionalized Propargyl Alcohols | Broad Nucleophile Scope |

| Lipase | Acylation of Ring-Opened Products | Chiral Esters | High Regio- and Enantioselectivity |

| Monooxygenase | Oxidation of Alkyne | Diketo or Hydroxy-keto Derivatives | High Selectivity under Mild Conditions |

Advanced Materials Applications Derived from this compound Scaffolds

The unique combination of an epoxide and an alkyne in this compound makes it an attractive monomer for the synthesis of advanced materials with tailored properties. The epoxide ring can undergo ring-opening polymerization, while the pendant alkyne group can be used for post-polymerization modification via "click" chemistry or other alkyne-specific reactions. tdl.org

Ring-opening polymerization of this compound, initiated by either anionic or cationic catalysts, could lead to the formation of functional polyethers with pendant pentynyl groups. These polymers could serve as scaffolds for the attachment of various functional moieties through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne coupling reactions. This approach would allow for the creation of a wide range of materials with diverse properties, such as drug-delivery vehicles, stimuli-responsive gels, or advanced coatings.

Furthermore, this compound could be used as a cross-linking agent in the curing of epoxy resins. libretexts.org The alkyne functionality could be utilized to introduce specific properties into the resin, such as improved thermal stability or the ability to undergo further modification. The development of liquid crystalline elastomers and networks from epoxide-based reactive mesogens is an emerging area where functionalized epoxides like this compound could find application. rsc.org

| Material Type | Synthetic Strategy | Key Feature | Potential Application |

| Functional Polyethers | Ring-Opening Polymerization | Pendant alkyne groups for modification | Drug delivery, smart materials |

| Cross-linked Epoxy Resins | Co-polymerization with other epoxides | Tunable properties via alkyne | High-performance composites, adhesives |

| Polymer Networks | Post-polymerization cross-linking | High degree of functionalization | Sorbents, catalyst supports |

| Liquid Crystalline Polymers | Incorporation into mesogenic structures | Anisotropic properties | Actuators, sensors |

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound reactivity studies?

- Methodological Answer : Ensure hypotheses are testable within resource constraints (Feasible), address gaps in alkyne-epoxide chemistry (Novel), and align with green chemistry principles (Ethical). For example, explore solvent-free epoxidation to reduce environmental impact. Validate relevance through literature reviews and stakeholder surveys .

Q. What role do conceptual frameworks play in designing studies on this compound’s applications in cascade reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.